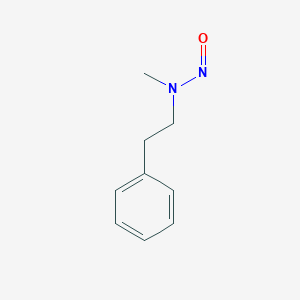

Benzeneethanamine, N-methyl-N-nitroso-

描述

Benzeneethanamine, N-methyl-N-nitroso- is an organic compound with the molecular formula C9H12N2O. It is a derivative of phenethylamine, where the nitrogen atom is substituted with a methyl group and a nitroso group. This compound is known for its applications in various scientific fields, including chemistry and biology.

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of Benzeneethanamine, N-methyl-N-nitroso- typically involves the nitrosation of N-methylphenethylamine. This can be achieved by reacting N-methylphenethylamine with nitrous acid (HNO2) under acidic conditions. The reaction is usually carried out at low temperatures to prevent decomposition of the nitroso compound.

Industrial Production Methods: In an industrial setting, the production of Benzeneethanamine, N-methyl-N-nitroso- may involve continuous flow reactors to ensure precise control over reaction conditions. The use of automated systems allows for the consistent production of high-purity compounds.

化学反应分析

Types of Reactions: Benzeneethanamine, N-methyl-N-nitroso- undergoes various chemical reactions, including:

Oxidation: The nitroso group can be oxidized to form nitro compounds.

Reduction: The nitroso group can be reduced to form amines.

Substitution: The phenyl ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) and sulfuric acid (H2SO4).

Major Products:

Oxidation: Nitro derivatives of phenethylamine.

Reduction: Secondary amines.

Substitution: Halogenated phenethylamine derivatives.

科学研究应用

Chemical Properties and Structure

- Molecular Formula: C9H12N2O

- CAS Number: 13256-11-6

- Molecular Weight: 164.20 g/mol

The compound features a nitroso group attached to a benzeneethanamine structure, which is pivotal for its reactivity and applications in biological and chemical research.

Analytical Chemistry

Benzeneethanamine, N-methyl-N-nitroso- is used extensively in analytical method development and validation. Its role as a reference standard in quality control (QC) processes is crucial for ensuring the accuracy of analytical results. The compound's stability and reactivity make it suitable for various analytical techniques including:

- Chromatography : Used as a standard in high-performance liquid chromatography (HPLC) to quantify nitrosamines in different matrices.

- Mass Spectrometry : Assists in the identification of nitrosamines due to its distinct fragmentation patterns.

Toxicology and Carcinogenic Studies

Research has shown that N-Methyl-N-nitroso-benzeneethanamine exhibits organotropic carcinogenic effects, making it significant for toxicological studies. Its applications include:

- Carcinogenicity Testing : Employed in studies assessing the carcinogenic potential of various substances.

- Mechanistic Studies : Investigating the biochemical pathways through which nitrosamines exert their effects on biological systems.

Quality Control in Pharmaceuticals

A study published by Veeprho demonstrated the use of N-Methyl-N-nitroso-benzeneethanamine as a reference standard for the detection of nitrosamines in pharmaceutical products. The findings indicated that utilizing this compound improved the sensitivity and specificity of detection methods, thus enhancing product safety .

Environmental Impact Studies

Research conducted on the environmental persistence of nitrosamines highlighted the role of Benzeneethanamine, N-methyl-N-nitroso- in assessing pollution levels in water sources. The compound was utilized to trace contamination from industrial effluents, providing insights into environmental health risks associated with nitrosamines .

Data Table: Applications Overview

作用机制

The mechanism of action of Benzeneethanamine, N-methyl-N-nitroso- involves its interaction with various molecular targets. The nitroso group can participate in redox reactions, influencing the compound’s reactivity. In biological systems, it may interact with neurotransmitter receptors, modulating their activity and affecting neurotransmission pathways.

相似化合物的比较

Benzeneethanamine, N-methyl-N-nitroso- can be compared with other similar compounds, such as:

N-Methylphenethylamine: Lacks the nitroso group, resulting in different chemical reactivity and biological activity.

Phenethylamine: The parent compound, which lacks both the methyl and nitroso groups, leading to distinct properties.

N-Nitrosomethylphenethylamine: Similar structure but with different substituents, affecting its reactivity and applications.

Uniqueness: The presence of both the methyl and nitroso groups in Benzeneethanamine, N-methyl-N-nitroso- imparts unique chemical and biological properties, making it valuable for specific research and industrial applications.

生物活性

Benzeneethanamine, N-methyl-N-nitroso- (commonly referred to as N-nitrosomethylbenzylamine) is a compound of significant interest in toxicology and carcinogenesis. This article explores its biological activity, focusing on mutagenicity, cytotoxicity, and related biochemical mechanisms.

Chemical Structure and Properties

N-nitrosomethylbenzylamine is a nitrosamine, a class of compounds known for their carcinogenic potential. The chemical structure can be represented as follows:

- Chemical Formula : C9H12N2O

- CAS Number : 6223716

Mutagenicity Studies

Research indicates that N-nitrosomethylbenzylamine exhibits mutagenic properties. A study demonstrated that this compound acts as a direct-acting mutagen in Salmonella typhimurium strains TA98 and TA1535. The mutagenicity was linked to the compound's ability to induce DNA damage through benzylation, which can lead to carcinogenesis.

Key Findings from Mutagenicity Research:

- Direct Acting Mutagens : Compounds like N-nitrosobenzylurea were identified as direct mutagens in bacterial assays.

- Activation Requirements : Some derivatives required enzymatic activation by liver enzymes to exhibit mutagenic effects, indicating a complex interaction with metabolic pathways .

Cytotoxicity and Cellular Mechanisms

Cytotoxic effects of nitrosamines have been observed in various cell types. For instance, studies on rat hepatocytes revealed that exposure to N-nitrosomethylbenzylamine can lead to mitochondrial dysfunction, contributing to cell death. This cytotoxicity is often linked to oxidative stress and the generation of reactive oxygen species (ROS).

Cytotoxicity Insights:

- Mitochondrial Dysfunction : The onset of cytotoxicity was associated with mitochondrial failure, emphasizing the importance of mitochondrial health in cellular responses to nitrosamines .

- Role of Glycolytic Substrates : Research indicated that ATP-generating glycolytic substrates could mitigate the cytotoxic effects induced by nitrosamines, suggesting potential protective strategies against their harmful effects .

Case Studies and Epidemiological Evidence

Epidemiological studies have suggested a correlation between exposure to nitrosamines and increased cancer risk, particularly esophageal cancer. The biological activity of N-nitrosomethylbenzylamine supports these findings, highlighting its potential role as a carcinogen.

Notable Case Studies:

- Esophageal Carcinogenesis : In animal models, N-nitrosomethylbenzylamine has been shown to induce tumors in the esophagus, reinforcing its classification as a carcinogen.

- Human Exposure Risks : Occupational exposure scenarios have been linked to higher incidences of cancers associated with nitrosamine exposure.

Summary of Biological Activities

The following table summarizes key biological activities associated with Benzeneethanamine, N-methyl-N-nitroso-:

| Biological Activity | Description |

|---|---|

| Mutagenicity | Induces mutations in bacterial strains; requires metabolic activation in some cases. |

| Cytotoxicity | Causes cell death through mitochondrial dysfunction and oxidative stress. |

| Carcinogenic Potential | Associated with increased cancer risk in animal models and epidemiological studies. |

属性

IUPAC Name |

N-methyl-N-(2-phenylethyl)nitrous amide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O/c1-11(10-12)8-7-9-5-3-2-4-6-9/h2-6H,7-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVESHLVLHJKUKQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CCC1=CC=CC=C1)N=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9021003 | |

| Record name | Nitroso-N-methyl-N-(2-phenyl)ethylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9021003 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13256-11-6 | |

| Record name | N-Methyl-N-nitrosobenzeneethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13256-11-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Nitrosomethyl-(2-phenylethyl)amine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013256116 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Nitroso-N-methyl-N-(2-phenyl)ethylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9021003 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | methyl(nitroso)(2-phenylethyl)amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Methylphenylethylnitrosamine | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DYK7894FDF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。